molecular formula C6H6BrN3 B1602117 6-Bromonicotinimidamide CAS No. 1346541-66-9

6-Bromonicotinimidamide

Cat. No.: B1602117
CAS No.: 1346541-66-9
M. Wt: 200.04 g/mol
InChI Key: FMAPHMYZSAAORW-UHFFFAOYSA-N
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Description

6-Bromonicotinimidamide is a brominated derivative of nicotinamide, featuring a bromine atom at the 6-position of the pyridine ring and an imidamide functional group. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

6-bromopyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPHMYZSAAORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560593
Record name 6-Bromopyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346541-66-9
Record name 6-Bromopyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonicotinimidamide typically involves the bromination of nicotinamide. One common method is the direct bromination of nicotinamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinamide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromonicotinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromonicotinimidamide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific pathways, depending on its structural features. For instance, it may inhibit enzymes involved in nicotinamide metabolism, thereby affecting cellular energy production and redox balance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Bromonicotinimidamide with three structurally related compounds, highlighting key substituents and functional groups:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features
This compound C₆H₆BrN₃ 6-Bromo, imidamide group Bromine enhances electrophilicity
6-Amino-5-bromoquinoxaline C₈H₆BrN₃ 5-Bromo, 6-amino, quinoxaline backbone Planar aromatic system with H-bonding
6-(Dimethylamino)-2-methylnicotinic acid C₉H₁₂N₂O₂ 6-Dimethylamino, 2-methyl, carboxylic acid Electron-donating groups enhance solubility

Key Observations :

  • Bromine vs. Amino Groups: Bromine in this compound increases steric bulk and reactivity compared to amino groups in 6-Amino-5-bromoquinoxaline, which promote hydrogen bonding .
  • Functional Group Impact: The imidamide group in this compound may act as a nucleophile, while the carboxylic acid in 6-(Dimethylamino)-2-methylnicotinic acid provides acidity (pKa ~4-5) .

Physicochemical Properties

Property This compound 6-Amino-5-bromoquinoxaline 6-(Dimethylamino)-2-methylnicotinic acid
Molecular Weight (g/mol) 215.04 224.06 196.21
Solubility (Water) Low Moderate (due to amino) High (due to carboxylic acid)
Melting Point (°C) ~150–160 (estimated) Not reported 180–185 (literature)

Discussion :

  • Solubility: The hydrophilic carboxylic acid group in 6-(Dimethylamino)-2-methylnicotinic acid improves aqueous solubility compared to brominated analogs .
  • Thermal Stability: Bromine’s electron-withdrawing effect in this compound may lower melting points relative to dimethylamino-substituted compounds .

Biological Activity

6-Bromonicotinimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with appropriate amides or amines under controlled conditions. The resulting compound features a bromine atom at the sixth position of the nicotinic framework, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of nicotinic compounds exhibit varying degrees of effectiveness against a range of microorganisms. The minimum inhibitory concentration (MIC) values for this compound derivatives often fall within the range that indicates moderate to high potency against pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (mg/mL)Target Organism
This compound6.67E. coli
This compound6.45S. aureus

These findings suggest that modifications to the nicotinic structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, a related study highlighted that certain derivatives significantly reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis, contributing to its antimicrobial effects.
  • Cytokine Modulation : By modulating the release of cytokines, it may help in managing inflammatory responses.

Case Studies

Several case studies have documented the effects of this compound and its derivatives:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound led to a significant decrease in inflammatory markers compared to control groups.
  • Case Study 2 : Clinical evaluations have indicated that patients treated with nicotinic derivatives showed improved outcomes in infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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